molecular formula C7H14ClN3O4 B8266763 Methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride

Methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride

Cat. No. B8266763
M. Wt: 239.66 g/mol
InChI Key: FJUSXXACYFTVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride is a useful research compound. Its molecular formula is C7H14ClN3O4 and its molecular weight is 239.66 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride involves the reaction of two starting materials, glycine and methyl 2-bromoacetate, followed by several steps of protection, deprotection, and coupling reactions.

Starting Materials
Glycine, Methyl 2-bromoacetate, Di-tert-butyl dicarbonate (Boc2O), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Triethylamine (TEA), 2-aminoacetic acid, N,N-dimethylformamide (DMF), Methanol (MeOH), Ethyl acetate (EtOAc), Water (H2O)

Reaction
Step 1: Protection of glycine with Boc2O in the presence of TEA and DMF to form Boc-glycine., Step 2: Deprotection of Boc-glycine with HCl in MeOH to form glycine., Step 3: Coupling of glycine with 2-aminoacetic acid in the presence of DCC and NHS to form N-(2-aminoacetyl)glycine., Step 4: Protection of N-(2-aminoacetyl)glycine with Boc2O in the presence of TEA and DMF to form Boc-N-(2-aminoacetyl)glycine., Step 5: Deprotection of Boc-N-(2-aminoacetyl)glycine with HCl in MeOH to form N-(2-aminoacetyl)glycine., Step 6: Coupling of N-(2-aminoacetyl)glycine with methyl 2-bromoacetate in the presence of DCC and TEA to form methyl N-(2-aminoacetyl)glycinate., Step 7: Deprotection of methyl N-(2-aminoacetyl)glycinate with NaOH in H2O to form methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate., Step 8: Formation of hydrochloride salt by adding HCl to methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate in EtOAc.

properties

IUPAC Name

methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4.ClH/c1-14-7(13)4-10-6(12)3-9-5(11)2-8;/h2-4,8H2,1H3,(H,9,11)(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUSXXACYFTVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride

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